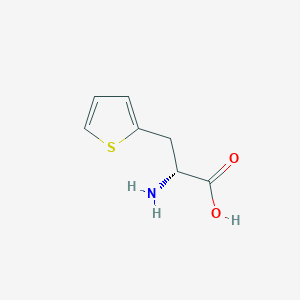

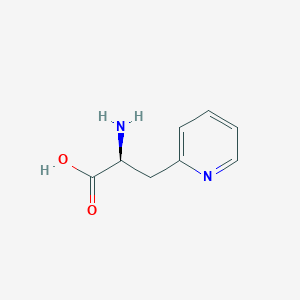

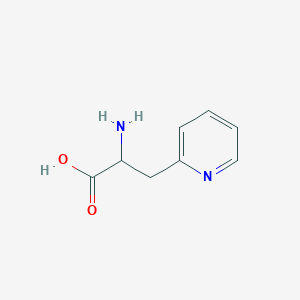

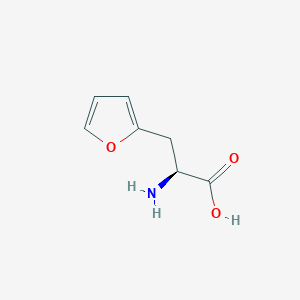

(S)-2-Amino-3-(furan-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

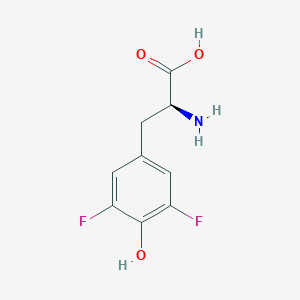

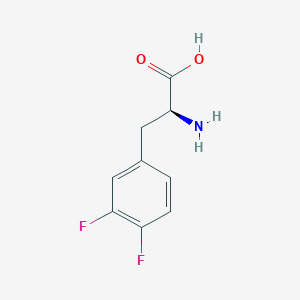

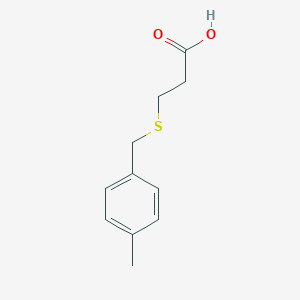

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

L-2-Furylalanine, also known as 3-(2-Furyl)-L-alanine or (S)-2-Amino-3-(furan-2-yl)propanoic acid, is an alanine derivative It’s known that amino acids and their derivatives can bind to a variety of targets, influencing numerous biological functions .

Mode of Action

It’s known that the compound is incorporated into peptides by non-ribosomal peptide synthetases (NRPS) . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

L-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides, such as rhizonin A and B . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus. The biosynthesis and incorporation of L-2-Furylalanine by NRPS have been studied, with tyrosine and L-DOPA identified as precursors . A novel type of heme-dependent aromatic oxygenase, RhzB, has been identified as necessary and sufficient for L-2-Furylalanine formation .

Pharmacokinetics

It’s known that the compound’s molecular weight is 155151 Da , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound is a critical component of hepatotoxic cyclopeptides like rhizonin a and b . These cyclopeptides’ toxicity critically depends on the presence of L-2-Furylalanine .

Action Environment

It’s known that the compound’s stability in peptides can be influenced by the introduction of proximate aromatic residues . This suggests that the compound’s action and stability may be influenced by the chemical environment within which it is situated.

Properties

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-08-0 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid?

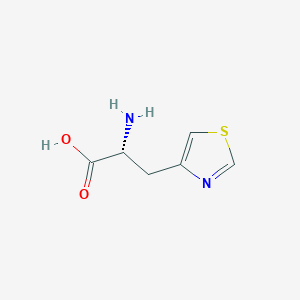

A2: The research identifies the compound as γ-L-glutamyl-L-2-furylalanine, a dipeptide composed of L-glutamic acid and the unusual amino acid this compound (L-2-furylalanine) []. While the paper doesn't provide the exact molecular formula or weight, it confirms the structure through NMR and Mass Spectrometry analyses. The absolute configuration of the natural compound was determined using enantioselective gas chromatography after derivatization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.